N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide
CAS No.: 2097893-92-8
Cat. No.: VC2897986
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097893-92-8 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide |
| Standard InChI | InChI=1S/C12H15NO3/c1-8(13-9(2)14)12(15)10-6-4-5-7-11(10)16-3/h4-8H,1-3H3,(H,13,14) |
| Standard InChI Key | MJERPXQMJPLVCJ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC=CC=C1OC)NC(=O)C |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1OC)NC(=O)C |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Characteristics
Based on its chemical structure, N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide would have properties comparable to similar acetamide derivatives. The following table outlines its estimated physical and chemical properties:
Structural Features and Functional Groups
The compound contains several key functional groups that influence its chemical behavior:
-
2-Methoxyphenyl group: Provides aromatic character and potential hydrogen bond accepting capability through the methoxy oxygen
-
Carbonyl group (C=O): Acts as a hydrogen bond acceptor and contributes to the compound's polarity
-
Acetamide moiety (NH-COCH3): Offers both hydrogen bond donor (NH) and acceptor (C=O) capabilities
-
Chiral center at the propan-2-yl position: Introduces stereochemical complexity
Solubility and Chemical Reactivity
The presence of both polar functional groups (carbonyl, acetamide) and a relatively lipophilic aromatic ring suggests a balanced solubility profile. N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide would likely exhibit:
-
Good solubility in polar organic solvents (methanol, ethanol, acetone)
-
Moderate solubility in less polar solvents (dichloromethane, chloroform)
-
Limited solubility in water, with potential for hydrogen bonding interactions
-
Greater water solubility than simple aromatic compounds due to the polar functional groups
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on its structure and data from related compounds, the following NMR characteristics would be expected:
¹H NMR (estimated chemical shifts):
-
Aromatic protons (2-methoxyphenyl): 6.8-7.8 ppm (multiplet)
-
Methoxy protons (-OCH3): 3.8-3.9 ppm (singlet)
-
Acetamide methyl protons (-NHCOCH3): ~2.0 ppm (singlet)
-
Methyl protons of propan-2-yl: 1.2-1.4 ppm (doublet)
-
NH proton: 6.5-8.0 ppm (broad singlet)
-
CH proton at chiral center: 4.5-5.5 ppm (multiplet)
¹³C NMR (estimated chemical shifts):
-
Carbonyl carbons: 165-195 ppm
-
Aromatic carbons: 110-160 ppm
-
Methoxy carbon: 55-56 ppm
-
Methyl carbon of acetamide: 22-24 ppm
-
Methyl carbon of propan-2-yl: 15-20 ppm
Similar compounds have shown characteristic NMR features, as noted in the literature: "There were two distinct peaks for the carbonyl C-O bond in trifluoroacetic acid ion at 159.08 and 158.86 ppm in 13C NMR" .
Infrared (IR) Spectroscopy
Expected key IR absorption bands:
-
N-H stretching: 3200-3400 cm⁻¹
-
C=O stretching (ketone): 1680-1700 cm⁻¹
-
C=O stretching (amide): 1630-1670 cm⁻¹
-
Aromatic C=C stretching: 1450-1600 cm⁻¹
-
C-O-C stretching (methoxy): 1200-1250 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
Molecular ion peak at m/z 221 (corresponding to the molecular weight)
-
Fragment at m/z 178 (loss of acetyl group)
-
Fragment at m/z 135 (2-methoxyphenylcarbonyl ion)
-
Fragment at m/z 107 (2-methoxyphenyl ion)
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be suitable for purity analysis and quantification. Recommended conditions based on similar compounds:
-
Column: C18 reverse phase
-
Mobile phase: Acetonitrile/water gradient (30:70 to 70:30)
-
Detection: UV at 254 nm and 280 nm
-
Flow rate: 1.0 mL/min
Research Challenges and Future Directions
Synthesis and Characterization Challenges
Research on N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide would face several challenges:
-
Developing efficient and stereoselective synthetic routes
-
Characterizing the stereochemistry at the chiral center
-
Establishing structure-activity relationships through systematic modifications
-
Optimizing physical properties for potential pharmaceutical applications
Biological Evaluation Opportunities
Future research directions could include:
-
Comprehensive screening against various biological targets to identify specific activities
-
Investigation of potential analgesic and anti-inflammatory properties
-
Structure-activity relationship studies through synthesis of analogues with modified functional groups
-
Evaluation of pharmacokinetic properties and metabolic stability
Computational Studies
Molecular modeling and computational chemistry could provide valuable insights:
-
Prediction of binding modes with potential biological targets
-
Investigation of conformational preferences and their influence on activity
-
Quantitative structure-activity relationship (QSAR) studies to guide further compound optimization
-
Prediction of physicochemical properties and ADME (absorption, distribution, metabolism, excretion) characteristics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume